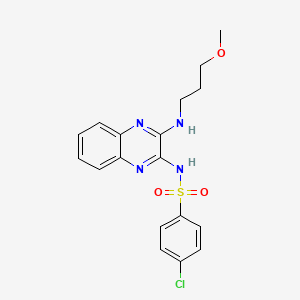

4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis

The specific chemical reactions involving “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .科学的研究の応用

Anticancer Applications

The crystal structure analysis of closely related compounds reveals insights into their potential anticancer activities. For example, the structural determination of quinoxaline derivatives has laid a foundation for understanding their interaction with biological targets, showcasing their potential as antitumor agents. Liu, Ruble, and Arora (1994) provided a detailed analysis of one such agent, highlighting the distorted tetrahedral geometry around the sulfur atom and the planar quinoxaline ring system, which could contribute to its anticancer properties (Liu, Ruble, & Arora, 1994).

Antimicrobial and Antifungal Screening

Research into novel azetidin-2-ones and quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown potent antimicrobial and antifungal activities. Gupta and Halve (2015) synthesized a series of compounds exhibiting significant activity against Aspergillus niger and Aspergillus flavus, suggesting the role of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted their antimicrobial potential, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Green Synthesis and Antibacterial Activity

Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial effectiveness against Staphylococcus spp. and Escherichia coli. This approach not only provides a sustainable method for producing these compounds but also highlights their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Herbicide Selectivity and Metabolism

The selectivity of chlorsulfuron, a herbicide, for cereals is attributed to the crop plants' ability to metabolize similar compounds, offering insights into the biological interaction of such chemicals with plants. Sweetser, Schow, and Hutchison (1982) elucidated this selectivity basis, which may provide a framework for designing environmentally friendly herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).

作用機序

Target of Action

The primary target of 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is the Bifunctional protein GlmU . This protein is found in Haemophilus influenzae , a bacterium that can cause a range of infections in humans.

Mode of Action

It is known to interact with its target, the bifunctional protein glmu . The compound’s interaction with this protein may result in changes that inhibit the protein’s function, thereby affecting the survival and growth of the bacterium.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the survival and growth of haemophilus influenzae .

Result of Action

Given its target, it is likely that the compound inhibits the function of the Bifunctional protein GlmU , potentially leading to a decrease in the survival and growth of Haemophilus influenzae.

Action Environment

The action, efficacy, and stability of 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

特性

IUPAC Name |

4-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQTVSRGZGASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)

![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)